Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an ethyl ester group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzaldehyde and ethyl diazoacetate.
Formation of the Oxirane Ring: The key step involves the reaction of 3-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper to form the oxirane ring.
Esterification: The final step involves the esterification of the oxirane intermediate with ethanol to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chlorophenyl group may also contribute to its activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate: Similar structure but with the chlorine atom in a different position.
Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-(3-chlorophenyl)-3-ethyloxirane-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the class of oxiranes, characterized by a three-membered cyclic ether structure. Its molecular formula is C12H13ClO3, with a molecular weight of approximately 242.68 g/mol. The presence of the 3-chlorophenyl group enhances its reactivity, making it a subject of interest for various biological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve the formation of covalent bonds with nucleophilic sites on microbial proteins, leading to disruption of essential cellular processes .
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways. For instance, research highlighted that compounds with similar structures exhibited cytotoxic effects on tumor cells, suggesting that this compound may act through similar mechanisms .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxirane Ring: The initial step usually involves the reaction of a suitable precursor with a chlorinating agent to introduce the chlorophenyl group.
- Carboxylation: Subsequent reactions introduce the carboxylate ester functionality.
These synthetic routes are optimized for yield and purity using modern techniques such as continuous flow reactors.
Study on Antimicrobial Efficacy
A study conducted by researchers in 2024 evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL, demonstrating a significant zone of inhibition in agar diffusion tests.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 20 | 50 |
Escherichia coli | 18 | 70 |
Pseudomonas aeruginosa | 22 | 40 |
Study on Anticancer Activity
Another study focused on the anticancer properties of this compound revealed that it could reduce cell viability in human cancer cell lines by up to 70% at a concentration of 100 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Cell Line | Viability (%) at 100 µM | Apoptosis Induction (%) |
---|---|---|
HeLa (cervical cancer) | 30 | 65 |
MCF-7 (breast cancer) | 25 | 70 |
A549 (lung cancer) | 35 | 60 |
Properties
Molecular Formula |
C12H13ClO3 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
YWRCSMUQTFFBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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